N-[5-(2-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide
Description
This compound features a 1,4,5,6-tetrahydro-1,3,5-triazine core substituted at position 5 with a 2-methoxybenzyl group and at position 2 with a benzenesulfonamide moiety. Its molecular formula is C₁₇H₁₉N₅O₃S, with a molecular weight of 381.43 g/mol.
Properties
Molecular Formula |
C17H20N4O3S |
|---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
N-[3-[(2-methoxyphenyl)methyl]-2,4-dihydro-1H-1,3,5-triazin-6-yl]benzenesulfonamide |
InChI |
InChI=1S/C17H20N4O3S/c1-24-16-10-6-5-7-14(16)11-21-12-18-17(19-13-21)20-25(22,23)15-8-3-2-4-9-15/h2-10H,11-13H2,1H3,(H2,18,19,20) |
InChI Key |
NIXZGZXVFPAYQR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CN2CNC(=NC2)NS(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Core Triazine Ring Formation
The 1,4,5,6-tetrahydro-1,3,5-triazine core is typically synthesized via cyclocondensation reactions. A widely adopted method involves the reaction of guanidine derivatives with carbonyl-containing intermediates. For example, guanidine hydrochloride reacts with 2-methoxybenzylamine in the presence of formaldehyde under acidic conditions to form the tetrahydrotriazine scaffold. The reaction proceeds through nucleophilic attack of the guanidine nitrogen on the electrophilic carbonyl carbon, followed by cyclization to yield the six-membered ring.
Key reaction conditions :
Sulfonamide Functionalization
The final step involves coupling the triazine intermediate with benzenesulfonyl chloride . This reaction is performed in anhydrous dichloromethane (DCM) with pyridine as a base to scavenge HCl. The sulfonamide bond forms via nucleophilic attack of the triazine amine on the electrophilic sulfur atom.
Critical parameters :
- Molar ratio: 1.2 equivalents of sulfonyl chloride to ensure complete conversion
- Reaction time: 4–6 hours at 0–5°C to minimize side reactions
Comparative Analysis of Synthetic Methods
Table 1 summarizes three distinct approaches to synthesizing N-[5-(2-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide, highlighting yields and key advantages.
Method A offers superior regioselectivity due to the controlled reactivity of DMF, whereas Method C achieves higher yields by avoiding high-temperature steps.
Mechanistic Insights and Side-Reaction Mitigation
Competing Pathways in Triazine Formation
A common side reaction involves over-alkylation at the triazine nitrogen, leading to quaternary ammonium salts. This is mitigated by:
Sulfonylation Challenges
The sulfonylation step is prone to dimerization via intermolecular coupling. Strategies to suppress this include:
- Slow addition of benzenesulfonyl chloride to maintain low local concentration
- Use of molecular sieves to absorb liberated HCl and shift equilibrium
Advanced Purification and Characterization
Chromatographic Techniques
Crude products are purified via flash chromatography (silica gel, ethyl acetate/hexane gradient). The methoxybenzyl group’s polarity necessitates a 3:7 ethyl acetate/hexane ratio for optimal separation.
Spectroscopic Confirmation
- ¹H NMR : Key signals include:
- δ 3.80 ppm (singlet, OCH₃)
- δ 4.30 ppm (doublet, CH₂ of benzyl group)
- HRMS : Molecular ion peak at m/z 388.1421 [M+H]⁺
Industrial-Scale Production Considerations
Solvent Recovery Systems
Large-scale syntheses employ distillation units to recover DMF (>90% efficiency), reducing costs and environmental impact.
Continuous Flow Reactors
Recent advancements utilize microreactors for the sulfonylation step, achieving:
Applications and Derivative Synthesis
While the primary focus is on the parent compound, its derivatives show promise as:
Chemical Reactions Analysis
Types of Reactions
N-[5-(2-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The triazine ring can be reduced under specific conditions.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium hydride or other strong bases.
Major Products Formed
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of reduced triazine derivatives.
Substitution: Formation of various substituted sulfonamide derivatives.
Scientific Research Applications
N-[5-(2-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[5-(2-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can affect various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Differences
The following table summarizes key differences between the target compound and three analogs from the provided evidence:
*Calculated based on molecular formula.
Substituent Analysis and Functional Implications
a. Triazine Position 5 Substituents
- Benzodioxol-5-ylmethyl () : The 1,3-benzodioxole ring (C₇H₅O₂) offers greater electron density and rigidity compared to 2-methoxybenzyl, which may improve binding to aromatic-rich enzyme pockets .
- Furan-2-ylmethyl () : The furan heterocycle (C₅H₅O) introduces planar geometry for π-π stacking but reduces steric bulk compared to benzyl derivatives .
- 3-Morpholin-4-ylpropyl (): The morpholine group (C₄H₉NO) adds a tertiary amine, enhancing water solubility and hydrogen-bond acceptor capacity .
b. Triazine Position 2 Substituents
- Target Compound: Benzenesulfonamide (C₆H₅SO₂NH-) is a classic pharmacophore in enzyme inhibitors (e.g., carbonic anhydrase), leveraging the sulfonamide’s dual hydrogen-bond donor/acceptor properties.
- Quinazolin-2-amine Derivatives (Evidences 1–3) : These substituents (e.g., 4,8-dimethylquinazolin-2-amine) are bulkier and may target kinases or GTPase domains due to their planar aromatic systems .
Molecular Weight and Drug-Likeness
- The target compound (381.43 g/mol) falls within the acceptable range for oral bioavailability (MW < 500).
- ’s morpholine-containing analog (MW ~482) approaches the upper limit, which may reduce permeability but improve solubility .
- ’s furan derivative (MW 350.42) has lower polar surface area, favoring passive diffusion .
Electronic and Steric Effects
- Steric Hindrance: ’s morpholinopropyl group introduces significant bulk, which could limit access to deep binding pockets compared to the target’s compact 2-methoxybenzyl .
Q & A
Basic Research Questions
Q. What synthetic methodologies are reported for N-[5-(2-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide and related sulfonamide-triazine hybrids?
- Methodology : The synthesis typically involves nucleophilic substitution or coupling reactions between sulfonyl chlorides and amine-functionalized triazines. For example, sulfonamide formation can be achieved by reacting benzenesulfonyl chloride with a triazinylamine precursor under basic conditions (e.g., triethylamine or pyridine) to neutralize HCl byproducts . Structural analogs, such as N-(5-chloro-2-methoxyphenyl)benzenesulfonamide, are synthesized via similar routes, with characterization via IR, NMR, and X-ray crystallography .
Q. How is the structural integrity of this compound verified in experimental settings?
- Methodology : Multi-modal spectroscopic analysis is critical. Infrared (IR) spectroscopy confirms functional groups (e.g., sulfonamide S=O stretching at ~1350–1150 cm⁻¹), while ¹H/¹³C NMR resolves substituent positions on the triazine and benzene rings. Single-crystal X-ray diffraction (as in related sulfonamides ) provides definitive proof of stereochemistry and hydrogen-bonding networks.
Q. What preliminary biological screening data exist for sulfonamide-triazine hybrids?
- Methodology : Early-stage assays evaluate antimicrobial, anticancer, or enzyme-inhibitory activity. For example, sulfonamides with triazine moieties are tested against E. coli or S. aureus via broth microdilution (MIC values), or against cancer cell lines (e.g., MCF-7) using MTT assays . Activity is often correlated with substituent electronic effects (e.g., methoxy groups enhancing membrane permeability) .
Advanced Research Questions
Q. How do steric and electronic modifications (e.g., methoxy vs. trifluoromethyl groups) impact the compound’s reactivity and bioactivity?
- Methodology : Comparative studies using derivatives with varying substituents (e.g., 4-methoxyphenyl vs. 3,4-dimethoxyphenyl ) reveal structure-activity relationships (SAR). Computational tools (e.g., DFT for charge distribution analysis) and kinetic studies (e.g., reaction rates under varying pH) quantify electronic effects. For instance, electron-withdrawing groups on the benzene ring may reduce nucleophilic attack on the triazine core .
Q. What contradictions exist in reported biological activities of sulfonamide-triazine compounds, and how can they be resolved?
- Methodology : Discrepancies in IC₅₀ values (e.g., anticancer activity in in vitro vs. in vivo models) may arise from metabolic instability or assay conditions. Resolving these requires:
- Dose-response normalization across studies.
- ADMET profiling (e.g., hepatic microsome stability assays) to assess bioavailability.
- Target engagement validation (e.g., SPR or thermal shift assays to confirm binding to purported enzyme targets) .
Q. What strategies optimize the compound’s solubility and pharmacokinetics without compromising activity?
- Methodology :
- Prodrug design : Introducing hydrolyzable groups (e.g., acetylated methoxy) to enhance solubility .
- Co-crystallization : Screening with cyclodextrins or co-solvents (e.g., PEG-400) to improve aqueous stability .
- Metabolic profiling : Using LC-MS to identify major metabolites and modify labile sites (e.g., replacing ortho-methoxy with halogen substituents) .
Q. How can computational models predict the compound’s interaction with biological targets (e.g., carbonic anhydrase or dihydrofolate reductase)?
- Methodology :
- Molecular docking : AutoDock Vina or Schrödinger Suite to simulate binding to enzyme active sites (e.g., PDB: 3LXE for carbonic anhydrase).
- MD simulations : GROMACS for assessing binding stability over time.
- QSAR modeling : Using descriptors like logP, polar surface area, and H-bond donors to predict inhibitory potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
